molecular formula C9H10N4 B1416487 2-(4-methyl-4H-1,2,4-triazol-3-yl)aniline CAS No. 1087792-28-6

2-(4-methyl-4H-1,2,4-triazol-3-yl)aniline

Cat. No.: B1416487
CAS No.: 1087792-28-6
M. Wt: 174.2 g/mol
InChI Key: BYKDYGZXOLZDSH-UHFFFAOYSA-N
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Description

2-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline: is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with a methyl group at the 4-position and an aniline group at the 2-position

Biochemical Analysis

Biochemical Properties

2-(4-methyl-4H-1,2,4-triazol-3-yl)aniline plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been shown to induce apoptosis, a process of programmed cell death . This effect is mediated through the activation of specific signaling pathways and changes in gene expression. Additionally, this compound can influence cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained effects on cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity . In some cases, high doses of this compound have been associated with toxic or adverse effects, including liver toxicity and alterations in blood chemistry.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For example, this compound may be transported into the mitochondria, where it can exert its effects on mitochondrial function and metabolism.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-4H-1,2,4-triazol-3-yl)aniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. For example, 4-methyl-1,2,4-triazole can be synthesized by reacting hydrazine hydrate with acetonitrile under acidic conditions.

    Substitution Reaction: The triazole ring is then subjected to a substitution reaction with aniline. This can be achieved by using a suitable catalyst and solvent. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Reduced forms such as amines or hydrazines.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.

    Materials Science: The compound can be used in the development of novel materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Similar triazole ring structure but with a hydroxyl group instead of an aniline group.

    4-(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]aniline dihydrochloride: Similar structure with additional methyl and hydrochloride groups.

    3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride: Similar triazole ring with a different substitution pattern.

Uniqueness

2-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring and an aniline group makes it particularly versatile for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-methyl-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKDYGZXOLZDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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